molecular formula C25H32F3N5O5 B2595412 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate CAS No. 2320886-05-1

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate

Cat. No. B2595412
CAS RN: 2320886-05-1
M. Wt: 539.556
InChI Key: XEPHIKOSKCHDOT-UHFFFAOYSA-N
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Description

The compound “(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate” is a complex organic molecule. It is related to a class of compounds known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazines . These compounds have been studied for their potential applications in treating various diseases .

Scientific Research Applications

Molecular Interaction Studies

Compounds with structures similar to "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate" have been studied for their molecular interactions. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has shown its potent and selective antagonism for the CB1 cannabinoid receptor. The study utilized the AM1 molecular orbital method for conformational analysis, identifying distinct conformations and their energetic stability. This research contributes to understanding the molecular interactions and pharmacophore models for CB1 receptor ligands, providing insights into the design and development of receptor-specific drugs (Shim et al., 2002).

Synthesis and Pharmacological Activities

The synthesis and evaluation of pharmacological activities are crucial aspects of drug development. A study on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives has explored their chemical synthesis and potential chemical and pharmacological activities. Such studies are foundational for understanding the chemical properties and potential therapeutic applications of complex compounds (Mahmoud et al., 2017).

Antimicrobial and Antifungal Activities

Research on novel 1,5-disubstituted pyrazole and isoxazole derivatives, similar in complexity to the compound , has shown promising antibacterial and antifungal activities. These compounds have been synthesized and characterized, with screenings against various bacterial and fungal strains. Such studies highlight the potential of complex compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).

Anticonvulsant Drug Development

Compounds with similar structural complexity are being explored for their potential as anticonvulsant drugs. For instance, the compound known as "Epimidin" has been subject to HPLC method development and validation for the determination of related substances, indicating its promise as a new anticonvulsant drug candidate. This research underscores the importance of analytical methodologies in drug development and quality control (Severina et al., 2021).

Safety And Hazards

A leading compound from a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazines was advanced into safety studies in cynomolgus monkeys, and renal toxicity, due to compound precipitation, was observed . This suggests that similar compounds may also have potential toxicity issues.

Future Directions

The development of novel NLRP3 inhibitors that could minimize the risk of drug-induced liver injury is a potential future direction . Improving the solubility of these compounds, specifically by introducing basic amine substituents into the scaffold, could help overcome safety obstacles .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3.C2HF3O2/c1-30-20-5-2-4-19(16-20)26-13-11-25(12-14-26)18-6-9-27(10-7-18)23(29)21-17-22-28(24-21)8-3-15-31-22;3-2(4,5)1(6)7/h2,4-5,16-18H,3,6-15H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPHIKOSKCHDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4=NN5CCCOC5=C4.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)piperazine; trifluoroacetic acid

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